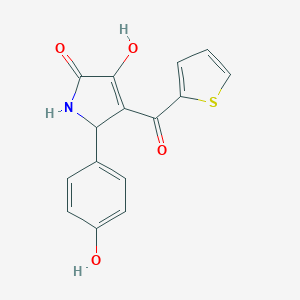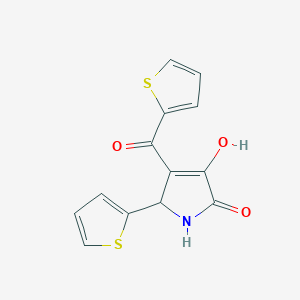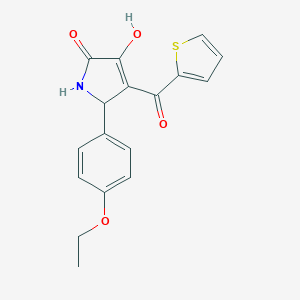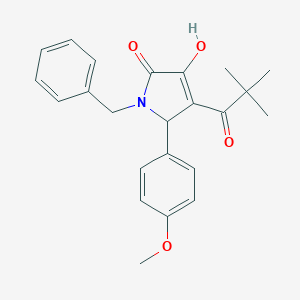
1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that targets the inflammatory response in the human body. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the transcription factor NF-κB, which plays a critical role in the regulation of the inflammatory response. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in the inflammatory response. 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine production, and the inhibition of cancer cell growth. In addition, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-oxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one does not inhibit the activity of other transcription factors, which may have off-target effects. However, one of the limitations of using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
For research on 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include the identification of biomarkers that can predict patient response to treatment, the development of more potent and selective analogs, and the evaluation of its potential use in combination with other therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Conclusion:
In conclusion, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a small molecule inhibitor that targets the inflammatory response in the human body. This molecule has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The mechanism of action of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of NF-κB activation, which plays a critical role in the regulation of the inflammatory response. While there are some limitations to using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments, its specificity for NF-κB inhibition makes it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of benzylamine with 4-methoxyphenylacetic acid, followed by the acylation of the resulting compound with 2,2-dimethylpropanoyl chloride. The final step involves the reaction of the resulting compound with ethyl acetoacetate to yield 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In autoimmune disorders, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of these diseases. In inflammatory diseases, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.
Propiedades
Fórmula molecular |
C23H25NO4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H25NO4/c1-23(2,3)21(26)18-19(16-10-12-17(28-4)13-11-16)24(22(27)20(18)25)14-15-8-6-5-7-9-15/h5-13,19,25H,14H2,1-4H3 |
Clave InChI |
IYKDZZQXRJJLTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




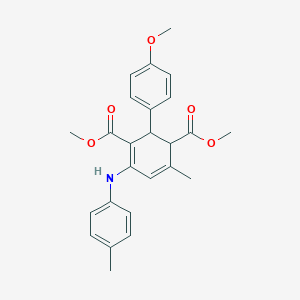

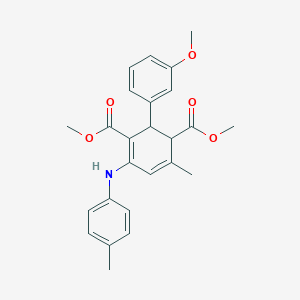
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
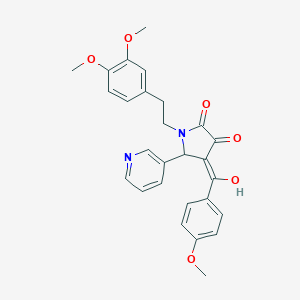
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
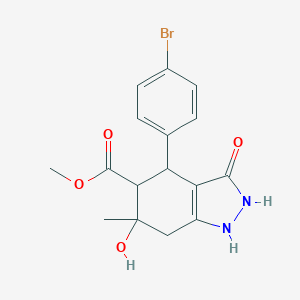

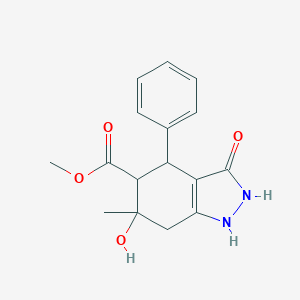
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
